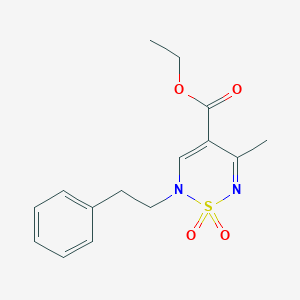

![molecular formula C15H15F2N B6476885 benzyl[(3,4-difluorophenyl)methyl]methylamine CAS No. 2640819-61-8](/img/structure/B6476885.png)

benzyl[(3,4-difluorophenyl)methyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl[(3,4-difluorophenyl)methyl]methylamine is an organic compound with the molecular formula C14H13F2N . It consists of a benzyl group attached to an amine functional group .

Molecular Structure Analysis

The molecular structure of this compound is derived from the benzene ring. The benzyl group is formed by manipulating the benzene ring, adding a CH2 group to where the hydrogen was removed .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which this compound is a type of, can vary. Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Mechanism of Action

The mechanism of action of benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which allows for the formation of a covalent bond between the oxygen atom of the methylamine and the fluorine atom of the benzyl[(3,4-difluorophenyl)methyl]methylaminebenzaldehyde. This covalent bond is then broken, allowing for the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine are currently unknown. However, due to its structural similarity to other compounds, it is likely that it may have similar effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine in laboratory experiments is its high yield. Additionally, it is a relatively inexpensive compound and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine. These include further research into its mechanism of action, potential applications in drug delivery and drug design, and the development of new fluorescent probes for imaging and sensing applications. Additionally, further studies could be conducted to explore the biochemical and physiological effects of this compound on the body.

Synthesis Methods

The synthesis of benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine involves the reaction of benzyl[(3,4-difluorophenyl)methyl]methylaminebenzaldehyde with methylamine hydrochloride in the presence of a catalyst. The reaction is carried out in anhydrous methanol and the product is isolated by conventional methods. The yield of the reaction is typically high, with yields of up to 90% being reported.

Scientific Research Applications

Benzyl[(benzyl[(3,4-difluorophenyl)methyl]methylaminephenyl)methyl]methylamine has been widely used in scientific research, particularly in the fields of drug delivery, drug design, and biocatalysis. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it has been used in the development of novel fluorescent probes for imaging and sensing applications.

Safety and Hazards

Properties

IUPAC Name |

N-[(3,4-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N/c1-18(10-12-5-3-2-4-6-12)11-13-7-8-14(16)15(17)9-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRARUCUFSOCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6476805.png)

![1-(4-ethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476813.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B6476819.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476822.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6476830.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)

![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)

![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)

![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)

![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)

![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)